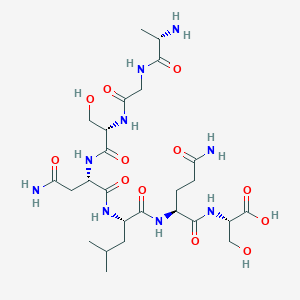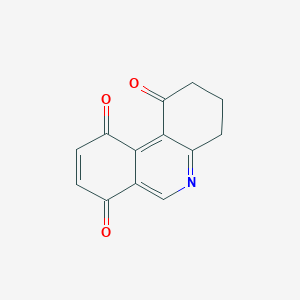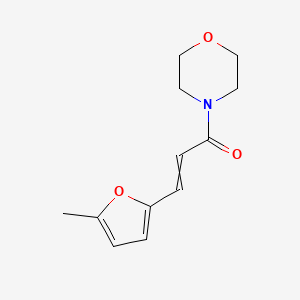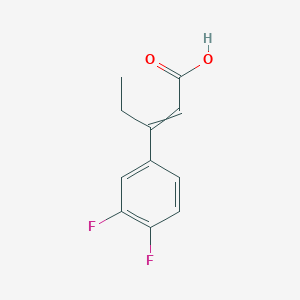
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized by the condensation reaction of malonic acid with acetone in acetic anhydride in the presence of sulfuric acid. An alternative method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid .
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring controlled addition of reagents to achieve high yields. The reaction conditions are optimized to maintain the stability and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is widely used in organic synthesis, particularly for multiple carbon-carbon bond formations due to its adequate acidity and steric rigidity. It is also used in the synthesis of various pharmaceuticals and agrochemicals .
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Facilitates Knoevenagel condensation reactions between aldehydes and the compound .
Biology and Medicine:
- Serves as an intermediate in the synthesis of biologically active compounds.
- Used in the development of new drugs and therapeutic agents .
Industry:
- Employed in the production of polymers and resins.
- Acts as a precursor in the manufacture of specialty chemicals .
Mécanisme D'action
The compound exerts its effects through its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions. The energy-minimizing conformation structure of the compound places the alpha proton’s σ* CH orbital in the proper geometry to align with the π* CO, leading to strong destabilization of the C-H bond .
Comparaison Avec Des Composés Similaires
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer.
Barbituric Acid: Shares some properties but differs in its chemical behavior.
Dimethyl Malonate: Closely related but significantly less acidic.
Uniqueness: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its high acidity, which is eight orders of magnitude more acidic than dimethyl malonate. This high acidity is attributed to the energy-minimizing conformation structure that destabilizes the C-H bond .
Propriétés
Numéro CAS |
922490-94-6 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
5-heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-10-11(14)16-13(2,3)17-12(10)15/h10H,4-9H2,1-3H3 |
Clé InChI |
YWMNTTHYMHKCPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1C(=O)OC(OC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)

![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)

![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
